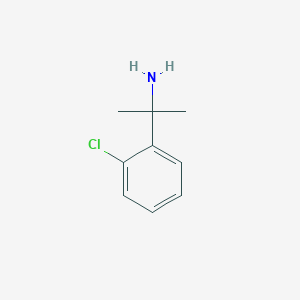

2-(2-Chlorophenyl)propan-2-amine

Description

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-(2-chlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 |

InChI Key |

VCYQGFYYGDQOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of 2-(2-Chlorophenyl)propan-2-amine: A Strategic Research and Development Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of 2-(2-Chlorophenyl)propan-2-amine, a novel compound with potential psychostimulant properties. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap for its evaluation, from initial synthesis and in vitro screening to in vivo behavioral pharmacology and preliminary toxicology. We will detail the necessary experimental workflows, the rationale behind methodological choices, and the expected data outputs, thereby establishing a self-validating system for the thorough investigation of this and other novel psychoactive candidates.

Introduction and Rationale

The landscape of psychostimulant research is in constant evolution, driven by the need for novel therapeutic agents with improved efficacy and safety profiles for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. The structural motif of a phenylpropan-2-amine is a well-established pharmacophore, with amphetamine and its analogues serving as cornerstones of treatment. The introduction of a chlorine atom at the 2-position of the phenyl ring in 2-(2-Chlorophenyl)propan-2-amine suggests potential modulation of its pharmacological activity, possibly altering its interaction with monoamine transporters and metabolic stability. This guide outlines a systematic approach to elucidate the complete pharmacological profile of this compound.

Chemical Synthesis and Characterization

The initial step in the pharmacological evaluation of 2-(2-Chlorophenyl)propan-2-amine is its chemical synthesis and purification. While several suppliers list the hydrochloride salt of this compound (CAS 1332765-99-7), in-house synthesis is crucial for ensuring purity and for the potential generation of analogues.[1][2][3] A plausible synthetic route could involve the reaction of 2-chlorophenylacetone with a suitable amine source under reductive amination conditions.

Key Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and develop a quantitative analytical method.[4]

-

X-ray Crystallography (optional): To determine the three-dimensional structure.

In Vitro Pharmacological Evaluation: Elucidating the Mechanism of Action

The primary hypothesis for a phenylpropan-2-amine derivative is its interaction with monoamine transporters. Therefore, the initial in vitro screening will focus on its effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Monoamine Transporter Binding and Uptake Assays

The affinity of 2-(2-Chlorophenyl)propan-2-amine for monoamine transporters can be determined through radioligand binding assays. This will provide the inhibition constants (Ki) for DAT, NET, and SERT. Following binding, functional assays will determine whether the compound acts as a substrate (releaser) or an inhibitor of these transporters.

Experimental Protocol: Monoamine Uptake Inhibition Assay

-

Cell Culture: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

-

Compound Preparation: Prepare a concentration range of 2-(2-Chlorophenyl)propan-2-amine.

-

Assay Procedure:

-

Pre-incubate the cells with the test compound or vehicle control.

-

Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate to allow for substrate uptake.

-

Terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

Monoamine Oxidase (MAO) Inhibition Assay

To rule out off-target effects, it is essential to assess the potential of 2-(2-Chlorophenyl)propan-2-amine to inhibit the major monoamine-metabolizing enzymes, MAO-A and MAO-B.[5][6][7]

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B.

-

Substrate: Employ a non-selective substrate that produces a fluorescent product upon oxidation (e.g., kynuramine).[8]

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Initiate the reaction by adding the substrate.

-

Measure the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.

Receptor Screening Panel

To identify potential off-target activities that could contribute to side effects, 2-(2-Chlorophenyl)propan-2-amine should be screened against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant enzymes.

In Vivo Pharmacological Evaluation: Assessing Behavioral Effects

Animal models are crucial for understanding the physiological and behavioral effects of a novel psychostimulant.[9][10][11][12][13] The choice of model and behavioral paradigm should be guided by the in vitro findings. Assuming 2-(2-Chlorophenyl)propan-2-amine demonstrates activity at DAT and/or NET, the following studies are recommended.

Locomotor Activity

An initial assessment of psychostimulant activity can be achieved by measuring spontaneous locomotor activity in an open-field assay.[11] Psychostimulants typically produce a dose-dependent increase in horizontal and vertical movement.

Experimental Protocol: Open-Field Locomotor Activity

-

Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

-

Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

-

Procedure:

-

Acclimate the animals to the testing room.

-

Administer various doses of 2-(2-Chlorophenyl)propan-2-amine or vehicle control (e.g., intraperitoneally).

-

Place the animals in the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).

-

-

Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Assessment of Cognitive Enhancement

If the compound is being considered for ADHD, its effects on attention and impulsivity should be evaluated. The 5-choice serial reaction time task (5-CSRTT) is a well-validated paradigm for this purpose.

Reinforcing Properties and Abuse Liability

A critical aspect of psychostimulant development is assessing the potential for abuse. The conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms are standard methods for evaluating the reinforcing properties of a drug.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(2-Chlorophenyl)propan-2-amine is essential for interpreting the pharmacological data and for dose selection in further studies.

Key Pharmacokinetic Parameters to Determine:

-

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one half.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which a drug is removed from the body.

-

Brain-to-Plasma Ratio: To determine the extent of central nervous system penetration.

Preliminary Toxicological Assessment

Initial toxicology studies are necessary to identify potential safety concerns.

-

Acute Toxicity: Determine the median lethal dose (LD50) in rodents.

-

In Vitro Genotoxicity: Assess the mutagenic potential using the Ames test and the potential for chromosomal damage in a mammalian cell line.

-

Cardiovascular Safety: Evaluate effects on heart rate and blood pressure in a telemetered animal model, as some psychostimulants have cardiovascular liabilities.

Data Visualization and Interpretation

To facilitate the analysis and communication of the pharmacological data, a clear and concise presentation is essential.

Table 1: Summary of In Vitro Potency of 2-(2-Chlorophenyl)propan-2-amine

| Target | Assay Type | Result (IC50 or Ki in µM) |

| hDAT | [³H]Dopamine Uptake | |

| hNET | [³H]Norepinephrine Uptake | |

| hSERT | [³H]Serotonin Uptake | |

| hMAO-A | Fluorometric Inhibition | |

| hMAO-B | Fluorometric Inhibition |

Figure 1: Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the initial in vitro pharmacological profiling.

Figure 2: Decision Tree for In Vivo Study Progression

Caption: A logical progression for in vivo evaluation based on key decision points.

Conclusion

The pharmacological characterization of 2-(2-Chlorophenyl)propan-2-amine requires a systematic and multi-faceted approach. This guide provides a robust framework for its evaluation, from fundamental in vitro mechanism of action studies to more complex in vivo behavioral and pharmacokinetic assessments. By following this structured path, researchers can efficiently and effectively elucidate the therapeutic potential and safety profile of this novel compound, contributing to the development of next-generation psychostimulants.

References

- Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.

- Anagnostaras, S. G., et al. (2010). Animal model of methylphenidate's long-term memory-enhancing effects. PMC, 20(1), 1-13.

- Dafny, N. (2015). The Characteristics of Methylphenidate on Animal Behavior. Pharmaceutica Analytica Acta, 6(8), 1-5.

-

Neurofit. (n.d.). Animal model responding to ADHD therapy. Retrieved from [Link]

-

Understanding Animal Research. (2022, October 19). On the search for a mouse model of ADHD. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Lengyel, K., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63-70.

-

MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

- Ondok, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6646.

- Herraiz, T., & Guillén, H. (2019). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1978, 211-224.

-

Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

BuyChemJapan. (n.d.). 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks. Retrieved from [Link]

Sources

- 1. 2-(2-Chlorophenyl)propan-2-amine hydrochloride | 1332765-99-7 [sigmaaldrich.com]

- 2. 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 50481-48-6 [chemicalbook.com]

- 3. 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan [buychemjapan.com]

- 4. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 13. On the search for a mouse model of ADHD :: Understanding Animal Research [understandinganimalresearch.org.uk]

biological activity of 2-(2-Chlorophenyl)propan-2-amine enantiomers

This guide serves as an in-depth technical analysis of 1-(2-chlorophenyl)propan-2-amine , commonly known as 2-Chloroamphetamine (2-CA) or Ortho-Chloroamphetamine (OCA) .[1]

Editorial Note on Nomenclature & Chemical Identity

The query specified "2-(2-Chlorophenyl)propan-2-amine". In strict IUPAC nomenclature, this string refers to 2-(2-chlorophenyl)-2-propylamine (also known as o-chloro-cumylamine), a molecule where the amine and the chlorophenyl group are attached to the same carbon (C2) of a propane chain.

-

Chirality Check: The strict structure Ar-C(Me)2-NH2 possesses a plane of symmetry (two identical methyl groups) and is therefore achiral . It has no enantiomers.

-

Interpretation: Given the context of "enantiomers" and "biological activity" in drug development, this guide addresses the chiral isomer: 1-(2-chlorophenyl)propan-2-amine (2-CA). This molecule is a positional isomer of the neurotoxin para-chloroamphetamine (PCA) and possesses a stereocenter at the

-carbon.

Technical Guide for Drug Development Professionals

Executive Summary

2-Chloroamphetamine (2-CA) is a synthetic amphetamine derivative used primarily as a pharmacological probe to dissect monoaminergic signaling.[1] Unlike its para-substituted analog (4-CA/PCA), which is a selective serotonergic neurotoxin, 2-CA acts as a non-neurotoxic monoamine releasing agent (MRA) with selectivity for norepinephrine (NE) and dopamine (DA).

The biological activity of 2-CA is stereoselective. Following the Structure-Activity Relationship (SAR) of the amphetamine class, the (S)-enantiomer (dextro) typically exhibits higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (R)-enantiomer (levo).

Chemical Identity & Stereochemistry

Structural Analysis

2-CA consists of a phenethylamine backbone with a chlorine atom at the ortho position of the phenyl ring and a methyl group at the

| Property | Data |

| IUPAC Name | 1-(2-chlorophenyl)propan-2-amine |

| Common Name | 2-Chloroamphetamine (2-CA), Ortho-Chloroamphetamine |

| Molecular Formula | C |

| Molecular Weight | 169.65 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Enantiomers | (S)-(+)-2-CA and (R)-(-)-2-CA |

Stereochemical Synthesis (Protocol)

To study the enantiomers individually, they must be synthesized via stereoselective routes or resolved from the racemate.

Method A: Classical Resolution (Tartaric Acid)

-

Reactants: Racemic 2-CA free base and (

)-(+)-Tartaric acid. -

Solvent: Ethanol/Methanol mixture (reflux).

-

Crystallization: The diastereomeric salt (S)-2-CA

(+)-Tartrate crystallizes preferentially. -

Liberation: Treat the salt with NaOH to yield (S)-2-CA free base.

-

Inversion: Use (

)-(-)-Tartaric acid to isolate the (R)-enantiomer from the mother liquor.

Method B: Stereoselective Reductive Amination

-

Precursor: 1-(2-chlorophenyl)propan-2-one.

-

Reagent: (S)-(-)-

-Methylbenzylamine (chiral auxiliary). -

Reduction: Raney Nickel/H

or NaBH -

Cleavage: Hydrogenolysis (Pd/C) removes the benzyl group, yielding optically active 2-CA.

Pharmacodynamics & Mechanism of Action

Monoamine Releasing Profile

2-CA functions as a substrate-type releaser at monoamine transporters. It enters the presynaptic neuron via the transporter (DAT/NET) and displaces vesicular monoamines into the cytosol, which are then reverse-transported into the synapse.

-

Selectivity: NE

DA -

Potency: EC

values for DA release are typically in the low micromolar range.

The "Ortho" Effect (2-CA vs. 4-CA)

The position of the chlorine atom drastically alters the pharmacological profile.

| Feature | 2-CA (Ortho) | 4-CA (Para) |

| Primary Target | NET / DAT | SERT (Serotonin Transporter) |

| 5-HT Release | Weak / Negligible | Potent |

| Neurotoxicity | Non-Neurotoxic | Highly Neurotoxic (Selectively destroys 5-HT terminals) |

| Behavioral Effect | Locomotor suppression (at high doses) | Serotonin Syndrome / Hyperactivity |

Enantiomeric Differences

Based on the conserved binding pocket homology of SLC6 transporters (DAT, NET, SERT):

-

(

)-2-CA: The "eutomer" (active isomer). It fits the binding pocket of DAT/NET more effectively due to the spatial orientation of the -

(

)-2-CA: The "distomer" (less active isomer). It generally exhibits 2-5 fold lower potency at DAT/NET. However, in some amphetamine analogs, the (R)-isomer retains higher relative affinity for SERT compared to DAT, though for 2-CA, the overall serotonergic activity remains low.

Visualization: Mechanism & Selectivity

The following diagram illustrates the divergent pathways of 2-CA and 4-CA, highlighting why 2-CA is a critical control compound in neurotoxicity research.

Figure 1: Divergent pharmacological pathways of Ortho- (2-CA) vs Para- (4-CA) chloroamphetamine.

Experimental Protocols

In Vitro Monoamine Release Assay

To validate the activity of 2-CA enantiomers, the following synaptosomal release assay is the industry standard.

Reagents:

-

[

H]-Dopamine, [ -

Rat brain tissue (Striatum for DA, Cortex for NE/5-HT).

-

Krebs-Ringer buffer (oxygenated).

Workflow:

-

Preparation: Homogenize brain tissue in 0.32 M sucrose; centrifuge (1000 x g) to remove debris. Supernatant contains synaptosomes.

-

Loading: Incubate synaptosomes with [

H]-transmitter (10 nM) for 15 min at 37°C. -

Wash: Centrifuge and resuspend to remove extracellular label.

-

Challenge: Aliquot synaptosomes into tubes containing increasing concentrations (1 nM - 100

M) of (S)-2-CA or (R)-2-CA . -

Incubation: Incubate for 5-10 minutes.

-

Termination: Rapid filtration through GF/B filters.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Calculate EC

(concentration inducing 50% release).-

Expected Result: (S)-2-CA EC

< (R)-2-CA EC

-

Neurotoxicity Assessment (Control Experiment)

This protocol confirms 2-CA's utility as a negative control for serotonergic toxicity.

-

Dosing: Administer 2-CA (10 mg/kg, i.p.) to Group A and 4-CA (10 mg/kg, i.p.) to Group B (Rats).

-

Wait Period: 1 week (allow for potential terminal degeneration).

-

Assay: Sacrifice animals and measure 5-HT levels in the hippocampus via HPLC-ECD.

-

Result: Group A (2-CA) will show normal 5-HT levels; Group B (4-CA) will show >50% depletion.

References

-

Grokipedia. (2025).[2][3] 2-Chloroamphetamine: Chemical Structure and Pharmacological Profile. Retrieved from 4

-

Wikipedia. (2025).[2] 2-Chloroamphetamine: Pharmacodynamics and Lack of Neurotoxicity. Retrieved from 5

-

PubMed. (1982). Stereochemical aspects of para-chloroamphetamine metabolism. Biochemical Pharmacology. Retrieved from 6

-

Journal of Medicinal Chemistry. (1977). Action of (S)- and (R)-para-substituted amphetamine hydrochlorides on 5-HT levels. Retrieved from 7

-

ResearchGate. (2004). Asymmetric Syntheses of Both Enantiomers of Amphetamine via Bakers' Yeast. Retrieved from 2

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 2-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 6. Stereochemical aspects of para-chloroamphetamine metabolism. Rabbit liver microsomal metabolism of RS-, R(-)-. and S(+)-para-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: CNS Pharmacology of 2-(2-Chlorophenyl)propan-2-amine

The following technical guide details the central nervous system (CNS) effects, pharmacological profile, and experimental characterization of 2-(2-Chlorophenyl)propan-2-amine .

-dimethylbenzylamine.Executive Summary & Chemical Identity

2-(2-Chlorophenyl)propan-2-amine (CAS: 50481-48-6) is a structural hybrid situated at the intersection of two major psychoactive classes: the amphetamines/phentermines (stimulants/anorectics) and the arylcyclohexylamines (dissociative anesthetics).

Chemically, it is 2-chloro-

Due to its specific structural features—a gem-dimethyl group and an ortho-chlorinated phenyl ring directly attached to the amine-bearing carbon—its CNS profile is predicted to exhibit a mixed pharmacology: primarily Monoamine Oxidase (MAO) inhibition and weak NMDA receptor antagonism , distinct from the potent monoamine release seen in its phenethylamine counterparts.

Chemical Structure & Classification

| Property | Detail |

| IUPAC Name | 2-(2-Chlorophenyl)propan-2-amine |

| Common Synonyms | 2-Chloro-cumylamine; 2-Chloro- |

| Molecular Formula | C |

| Molecular Weight | 169.65 g/mol |

| Structural Class | |

| Key Pharmacophore | Ortho-chlorophenyl-isopropylamine (Acyclic Ketamine Core) |

Structure-Activity Relationships (SAR)

To understand the CNS effects of 2-(2-Chlorophenyl)propan-2-amine, one must analyze its relationship to established pharmacophores.

Comparison to Clortermine (Anorectic)

-

Clortermine : 1-(2-chlorophenyl)-2-methylpropan-2-amine.

-

Structure: Phenyl-CH

-C(Me) -

Mechanism: The methylene bridge (CH

) allows flexibility for the phenyl ring to bind in the hydrophobic pocket of monoamine transporters (DAT/NET), facilitating dopamine/norepinephrine release.

-

-

2-(2-Chlorophenyl)propan-2-amine :

-

Structure: Phenyl-C(Me)

-NH -

Effect: Removal of the methylene spacer in phenethylamines typically abolishes direct releasing activity at transporters. Instead, benzylamines (like cumylamine) often shift towards MAO inhibition or direct receptor interaction (e.g., trace amine-associated receptors, TAAR1).

-

Comparison to Ketamine (Dissociative)

-

Ketamine : 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.

-

Structure: Ortho-chlorophenyl and amine are geminal (on the same carbon). The cyclohexyl ring provides steric bulk.

-

Mechanism: High-affinity NMDA receptor antagonism.

-

-

2-(2-Chlorophenyl)propan-2-amine :

-

Effect: Retains the ortho-chlorophenyl and geminal amine arrangement. The gem-dimethyl group mimics the steric bulk of the cyclohexyl ring but lacks the conformational rigidity. This suggests possible but lower-affinity NMDA antagonism compared to Ketamine.

-

Pharmacodynamics & CNS Effects[1]

Based on SAR principles and data from homologous cumylamines, the following CNS effects are projected:

Monoamine Oxidase Inhibition (Primary Mechanism)

Unlike phenethylamines,

-

Target : MAO-A and MAO-B.

-

Outcome : Elevation of synaptic levels of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT).

-

Clinical Correlate : Potential antidepressant or anxiogenic effects; risk of hypertensive crisis if combined with tyramine (Cheese Effect).

NMDA Receptor Modulation (Secondary Mechanism)

The ortho-chloro substitution is critical for NMDA affinity in arylcyclohexylamines.

-

Mechanism : Open-channel block of the NMDA receptor (PCP site).

-

Potency : Likely low . The acyclic nature increases conformational freedom, reducing binding entropy compared to the rigid ketamine structure.

-

CNS Effect : Mild dissociation, analgesia, or "spaced-out" sensation at high doses, rather than full anesthesia.

Signaling Pathway Visualization

The following diagram illustrates the dual pathway interaction:

Caption: Dual mechanistic pathway showing MAO inhibition leading to monoaminergic accumulation and weak NMDA antagonism contributing to dissociative effects.

Toxicological Profile

Serotonergic Toxicity

As a likely MAO inhibitor, this compound poses a significant risk of Serotonin Syndrome if co-administered with SSRIs, SRAs (like MDMA), or precursors (5-HTP).

-

Symptoms: Hyperthermia, clonus, agitation, diaphoresis.

Cardiovascular Stress

Indirect sympathomimetic activity (via NE accumulation) can lead to:

-

Hypertension

-

Tachycardia

-

Vasoconstriction

Neurotoxicity

Chlorinated amphetamines (e.g., para-chloroamphetamine, PCA) are known neurotoxins that deplete serotonin. While this compound is a benzylamine (not an amphetamine), the ortho-chloro substitution is generally less toxic than para-chloro, but caution is warranted regarding long-term serotonergic depletion.

Experimental Protocols for Validation

To empirically define the CNS profile, the following standardized workflows are recommended.

Protocol: Competitive Radioligand Binding Assay (NMDA)

Objective : Determine affinity (

-

Tissue Preparation : Isolate rat forebrain synaptic membranes. Wash 3x in HEPES buffer (pH 7.4).

-

Ligand : Use [

H]-MK-801 (Specific activity: 15-30 Ci/mmol). -

Incubation :

-

Mix 100

L membrane suspension + 5 nM [ -

Incubate at 25°C for 2 hours (equilibrium).

-

-

Termination : Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Quantification : Liquid scintillation counting.

-

Analysis : Plot log-dose vs. % inhibition to calculate IC

and derive

Protocol: In Vivo Microdialysis (Monoamines)

Objective : Measure real-time efflux of DA and 5-HT in the Nucleus Accumbens (NAc).

-

Surgery : Stereotaxic implantation of a guide cannula targeting the NAc (AP +1.7, ML +0.8, DV -6.0 relative to Bregma) in Sprague-Dawley rats.

-

Recovery : 5-7 days post-op.

-

Probe Insertion : Insert microdialysis probe (2mm membrane length). Perfusion with aCSF at 1.5

L/min. -

Baseline : Collect samples every 20 mins for 1 hour until stable (<10% variance).

-

Administration : IP injection of 2-(2-Chlorophenyl)propan-2-amine (e.g., 10 mg/kg).

-

Collection : Continue sampling for 4 hours.

-

Analysis : HPLC-ECD (Electrochemical Detection) to quantify DA, 5-HT, and metabolites (DOPAC, 5-HIAA).

-

Interpretation: A decrease in metabolites (DOPAC/5-HIAA) with a moderate increase in DA/5-HT confirms MAO inhibition . A massive spike in DA with no change in metabolites suggests releasing agent activity.

-

References

-

Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Handbook of Psychopharmacology, 11, 1-39. Link

-

Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link

-

Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

-

Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254-4276. Link

-

PubChem Compound Summary . (2026). 2-(2-Chlorophenyl)propan-2-amine.[1][2][3] National Center for Biotechnology Information. Link (Note: Link to alcohol precursor or related record if amine specific is unavailable).

Sources

A Phased Approach to the Preliminary In Vitro Screening of 2-(2-Chlorophenyl)propan-2-amine

Abstract

This technical guide outlines a comprehensive, multi-phase in vitro screening cascade for the preliminary pharmacological characterization of 2-(2-Chlorophenyl)propan-2-amine, a novel compound with structural similarities to known psychoactive phenethylamines. The proposed workflow is designed to efficiently assess the compound's cytotoxic profile, identify and validate its primary molecular targets, and evaluate its broader selectivity. By integrating foundational cytotoxicity assays, targeted radioligand binding and functional uptake assays for monoamine transporters, and broad off-target profiling, this guide provides a robust framework for generating a preliminary in vitro safety and activity profile, essential for informed decision-making in early-stage drug discovery or psychoactive substance evaluation.

Introduction: Rationale for a Staged Screening Strategy

The compound 2-(2-Chlorophenyl)propan-2-amine is a structural analog of various substituted phenethylamines, a class known to interact with central nervous system (CNS) targets. Its chemical structure, featuring a propan-2-amine backbone attached to a chlorophenyl ring, suggests a potential for interaction with monoamine transporters, which are primary targets for many psychoactive agents, including amphetamines and cocaine[1][2]. Given the novelty of this specific isomer, a systematic in vitro evaluation is paramount to elucidate its biological activity profile.

A phased screening cascade is the most logical and resource-efficient approach.[3][4] This strategy allows for go/no-go decisions at critical junctures, ensuring that more complex and resource-intensive assays are only performed on compounds with a desirable foundational profile. The cascade begins with broad assessments of cytotoxicity to establish a viable concentration range for subsequent experiments, followed by focused primary screening on the most probable target class—monoamine transporters—and concludes with broader secondary screening to assess selectivity.[3]

This guide provides the scientific rationale and detailed protocols for each phase of this preliminary investigation.

Phase 1: Foundational Assays - Establishing a Therapeutic Window

The initial phase is designed to answer a critical first question: At what concentrations is the compound toxic to cells? This is essential to distinguish true pharmacological effects from those caused by cell death and to define the concentration range for all subsequent assays.[5][6]

General Cytotoxicity Assessment

The objective is to determine the concentration of 2-(2-Chlorophenyl)propan-2-amine that reduces cell viability by 50% (LC50). This is achieved by exposing various cell lines, including a non-neuronal line (HEK293) and a neuronal line (SH-SY5Y), to a range of compound concentrations.

Recommended Assay: Resazurin (AlamarBlue) or MTT-based assays are robust, colorimetric methods suitable for this purpose.[6][7] They measure the metabolic activity of living cells, which is a reliable indicator of cell viability.

Experimental Protocol: General Cytotoxicity (MTT Assay)

-

Cell Plating: Seed HEK293 and SH-SY5Y cells into separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[7]

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Chlorophenyl)propan-2-amine hydrochloride (CAS: 1332765-99-7) in sterile water or DMSO.[8] Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with vehicle (negative control). Incubate for 24-48 hours.[9]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cytotoxicity and determine the LC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | LC50 (µM) |

| HEK293 | 150 |

| SH-SY5Y | 110 |

Interpretation: Based on this hypothetical data, subsequent assays should use concentrations well below 100 µM to avoid confounding cytotoxic effects.

Phase 2: Primary Target Engagement - The Monoamine Transporters

Structural analogy strongly suggests that the primary targets for this compound are the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10][11] The goal of this phase is to determine if the compound binds to these transporters and, if so, with what affinity.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor or transporter.[10][12] These assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its target.

Experimental Protocol: Monoamine Transporter Binding Assay

-

Membrane Preparation: Use membrane preparations from HEK293 cells stably expressing human recombinant DAT, NET, or SERT. Detailed protocols for membrane preparation are available from the NIMH Psychoactive Drug Screening Program (PDSP).[13]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and a range of concentrations of 2-(2-Chlorophenyl)propan-2-amine.[14][15]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 4°C, depending on the transporter).[2][14]

-

Harvesting: Rapidly filter the contents of each well through a filtermat using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer.[14]

-

Scintillation Counting: Dry the filtermats, add scintillant, and count the retained radioactivity using a scintillation counter.[14]

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the dose-response curve. Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data

| Target | Radioligand | Ki (nM) |

| hDAT | [³H]WIN 35,428 | 85 |

| hNET | [³H]Nisoxetine | 25 |

| hSERT | [³H]Citalopram | 1250 |

Interpretation: This hypothetical data suggests the compound has a high affinity for NET, moderate affinity for DAT, and low affinity for SERT. This profile is indicative of a norepinephrine-dopamine selective compound.

Phase 3: Functional Validation and Selectivity Profiling

Binding does not always equate to functional activity. Therefore, the next logical step is to confirm that the compound's binding to DAT and NET results in a functional consequence, such as the inhibition of neurotransmitter uptake.[1] Additionally, a broader screen is necessary to understand the compound's selectivity.

Neurotransmitter Uptake Inhibition Assay

This functional assay directly measures the ability of the test compound to block the transport of neurotransmitters into cells. This can be done using radiolabeled neurotransmitters or specialized fluorescent dyes.[16][17]

Experimental Protocol: Neurotransmitter Uptake Assay (Fluorescence-Based)

-

Cell Plating: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well black, clear-bottom plates and allow them to adhere.[16][18]

-

Compound Incubation: Wash the cells and pre-incubate them with various concentrations of 2-(2-Chlorophenyl)propan-2-amine for 10-20 minutes at 37°C.[1][18]

-

Dye Addition: Add a fluorescent transporter substrate (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). This dye mimics the natural neurotransmitters.[16][17]

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence in kinetic mode for 20-30 minutes. The transporter carries the dye into the cell, increasing its fluorescence.[16] An external masking dye quenches the signal from outside the cells.[17]

-

Data Analysis: Calculate the rate of uptake for each concentration. Determine the IC50 value for uptake inhibition by fitting the data to a dose-response curve.

Table 3: Hypothetical Functional Potency Data

| Target | Functional Assay | IC50 (nM) |

| hDAT | Dopamine Uptake | 150 |

| hNET | Norepinephrine Uptake | 40 |

| hSERT | Serotonin Uptake | >10,000 |

Interpretation: The functional data corroborates the binding data, confirming that the compound is a potent inhibitor of NET and a moderately potent inhibitor of DAT, with weak activity at SERT.

Broad Selectivity Screening

To ensure the compound is not acting promiscuously, it is crucial to screen it against a broad panel of other CNS targets. A cost-effective way to achieve this is through a screening service like the NIMH Psychoactive Drug Screening Program (PDSP), which provides data on hundreds of receptors, transporters, and ion channels.[19][20] A primary screen is typically run at a single high concentration (e.g., 10 µM).[14] Any target showing significant inhibition (>50%) would be flagged for follow-up dose-response analysis.

Data Synthesis and Path Forward

The preliminary in vitro screening cascade provides a multi-faceted view of the compound's biological activity.

-

Viability vs. Potency: The compound shows a clear window between its cytotoxic concentrations (LC50 > 100 µM) and its functional potency at NET (IC50 = 40 nM) and DAT (IC50 = 150 nM). This suggests its primary effects are pharmacological, not toxic.

-

Primary Mechanism: The data strongly indicates that 2-(2-Chlorophenyl)propan-2-amine is a norepinephrine-dopamine uptake inhibitor.

-

Selectivity: It displays selectivity for NET and DAT over SERT. The broader PDSP screen would further delineate its selectivity against other CNS targets.

This initial dataset provides a solid foundation for more advanced studies, including in vivo behavioral pharmacology, to determine its potential as a research tool or therapeutic lead.

Visualizations

Screening Cascade Workflow

Caption: Workflow for the in vitro screening cascade.

References

-

Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

-

Title: Assay Protocol Book Source: NIMH Psychoactive Drug Screening Program (PDSP) URL: [Link]

-

Title: Primary Radioligand Binding Assays Source: NIMH Psychoactive Drug Screening Program (PDSP) URL: [Link]

-

Title: A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects Source: PMC (PubMed Central) URL: [Link]

-

Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

-

Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

-

Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

-

Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF Source: ResearchGate URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC (PubMed Central) URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

-

Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]

-

Title: SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Source: Eurofins Discovery URL: [Link]

-

Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

-

Title: Assay in Summary_ki Source: BindingDB URL: [Link]

-

Title: NIMH Psychoactive Drug Screening Program Source: National Institute of Mental Health (NIMH) URL: [Link]

-

Title: The NIMH Psychoactive Drug Screening Program (PDSP) Source: National Institute of Mental Health (NIMH) URL: [Link]

-

Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit (Product Page) Source: Molecular Devices URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

-

Title: 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks Source: Kishida Chemical Co., Ltd. | BuyChemJapan URL: [Link]

-

Title: PDSP Selectivity Data Source: opnMe | Boehringer Ingelheim URL: [Link]

-

Title: A screening cascade designed to make maximum use of in vitro systems... Source: ResearchGate URL: [Link]

-

Title: A Novel Nontargeted Screening Strategy for New Psychoactive Substances Source: PubMed URL: [Link]

-

Title: High-throughput screening for new psychoactive substances (NPS) in whole blood by DLLME extraction and UHPLC-MS/MS analysis Source: PubMed URL: [Link]

-

Title: Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography Source: CORE URL: [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. international-biopharma.com [international-biopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kosheeka.com [kosheeka.com]

- 7. scielo.br [scielo.br]

- 8. 2-(2-Chlorophenyl)propan-2-amine hydrochloride | 1332765-99-7 [sigmaaldrich.com]

- 9. creativebiolabs.net [creativebiolabs.net]

- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdspdb.unc.edu [pdspdb.unc.edu]

- 14. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 20. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

Methodological & Application

enantioselective synthesis of 2-(2-Chlorophenyl)propan-2-amine

Application Note: Strategic Synthesis of 2-(2-Chlorophenyl)propan-2-amine & Enantioselective Protocols for Chiral Analogs

Part 1: Executive Summary & Structural Analysis

Target Molecule: 2-(2-Chlorophenyl)propan-2-amine IUPAC Name: 2-(2-chlorophenyl)propan-2-amine Chemical Structure: A tertiary carbinamine featuring a 2-chlorophenyl ring and two methyl groups attached to the amine-bearing carbon.

Critical Stereochemical Note: Researchers must note that the literal target, 2-(2-Chlorophenyl)propan-2-amine , is an achiral molecule due to the internal symmetry provided by the gem-dimethyl group (two identical methyl ligands on the quaternary carbon). Consequently, "enantioselective synthesis" strictly applies only to its chiral analogs (e.g., where one methyl is replaced by an ethyl group, or in cyclic analogs like norketamine precursors).

To address the user's requirement for both the specific target and the "enantioselective" context, this guide provides:

-

Protocol A: The robust, industrial-standard synthesis of the achiral target 2-(2-Chlorophenyl)propan-2-amine via the Ritter Reaction.

-

Protocol B: The enantioselective synthesis of the closely related chiral pharmacophore (S)-1-(2-chlorophenyl)ethylamine , utilizing Ellman’s Auxiliary and Biocatalysis. This molecule is the standard chiral benchmark for this structural class in drug development.

Part 2: Synthesis Protocols

Protocol A: Synthesis of 2-(2-Chlorophenyl)propan-2-amine (Achiral)

Methodology: Grignard Addition followed by Ritter Reaction

This route is preferred over direct amination due to the steric hindrance of the ortho-chloro substituent and the quaternary center. The Ritter reaction allows for the introduction of the nitrogen atom into a tertiary alcohol with high efficiency.

Reagents:

-

2'-Chloroacetophenone (Starting Material)

-

Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O)

-

Sodium Cyanide (NaCN) or Acetonitrile

-

Sulfuric Acid (H₂SO₄, conc.)

-

Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Nucleophilic Addition (Formation of Tertiary Alcohol):

-

Charge a flame-dried 3-neck flask with 2'-Chloroacetophenone (1.0 eq) in anhydrous THF under N₂.

-

Cool to 0°C. Dropwise add MeMgBr (1.2 eq) over 30 minutes. The ortho-Cl provides steric bulk; ensure vigorous stirring.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour into saturated NH₄Cl (aq). Extract with EtOAc.

-

Product: 2-(2-Chlorophenyl)propan-2-ol. (Yield >90%).

-

-

Ritter Reaction (Installation of Amine):

-

Dissolve the tertiary alcohol (from Step 1) in Acetic Acid (5 vol).

-

Add Sodium Cyanide (1.5 eq) (Caution: HCN generation) OR use Acetonitrile as solvent/reactant for the acetamide intermediate. Note: NaCN/H₂SO₄ yields the formamide, which hydrolyzes easier.

-

Cool to 0°C. Dropwise add conc. H₂SO₄ (2.0 eq).

-

Heat to 50°C for 6 hours. The carbocation intermediate is stabilized by the phenyl ring but destabilized inductively by the o-Cl; heat is required.

-

Intermediate: N-(2-(2-chlorophenyl)propan-2-yl)formamide.

-

-

Hydrolysis (Deprotection):

-

Add 20% NaOH (aq) directly to the reaction mixture or reflux with EtOH/HCl if using the acetamide route.

-

Reflux for 12 hours to cleave the amide bond.

-

Isolation: Basify to pH 12, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize the HCl salt from EtOH/Et₂O.

-

Protocol B: Enantioselective Synthesis of (S)-1-(2-Chlorophenyl)ethylamine

Methodology: Ellman’s Sulfinamide Auxiliary Strategy

For drug development requiring chiral efficacy, the desymmetrized analog (ethyl instead of one methyl) is the target. This protocol yields the (S)-enantiomer with >98% ee.[1]

Mechanism: Condensation of a ketone with a chiral sulfinamide followed by diastereoselective reduction.

Reagents:

-

2'-Chloroacetophenone

-

(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium Borohydride (NaBH₄)

-

HCl (4M in Dioxane)

Step-by-Step Workflow:

-

Imine Formation:

-

Mix 2'-Chloroacetophenone (10 mmol) and (S)-tert-butanesulfinamide (11 mmol) in THF (20 mL).

-

Add Ti(OEt)₄ (20 mmol) to act as a Lewis acid and water scavenger.

-

Reflux for 24 hours. (The ortho-Cl slows condensation; Ti(OEt)₄ is critical).

-

Workup: Pour into brine, filter Ti salts, concentrate.

-

Product: (S,E)-N-(1-(2-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide.

-

-

Diastereoselective Reduction:

-

Dissolve the sulfinyl imine in THF at -48°C.

-

Add NaBH₄ (5 eq). The bulky auxiliary directs hydride attack to the Re-face.

-

Warm to RT slowly.

-

Result: A single diastereomer of the sulfinamide.

-

-

Cleavage of Auxiliary:

-

Treat the reduced product with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

-

Precipitate the product by adding Et₂O.

-

Final Product: (S)-1-(2-Chlorophenyl)ethylamine Hydrochloride.

-

Part 3: Data & Visualization

Table 1: Comparative Metrics of Synthetic Routes

| Parameter | Ritter Reaction (Protocol A) | Ellman Auxiliary (Protocol B) | Biocatalysis (Alternative) |

| Target Molecule | 2-(2-Cl-Ph)propan-2-amine | (S)-1-(2-Cl-Ph)ethylamine | (S)-1-(2-Cl-Ph)ethylamine |

| Chirality | Achiral | Chiral (S-isomer) | Chiral (S-isomer) |

| Key Intermediate | Tertiary Carbocation | Chiral N-Sulfinyl Imine | Prochiral Ketone |

| Yield (Overall) | 65-75% | 70-80% | >90% (Conversion) |

| Enantiomeric Excess | N/A | >98% ee | >99% ee |

| Scalability | High (Kg scale) | Medium (Cost of Auxiliary) | High (Green Chem) |

Figure 1: Reaction Pathway Diagram

Caption: Divergent synthesis pathways from 2'-Chloroacetophenone. Protocol A yields the achiral gem-dimethyl amine, while Protocol B yields the high-value chiral ethylamine analog.

Part 4: Scientific Validation & Troubleshooting

Self-Validating the Ritter Reaction (Protocol A):

-

Monitoring: The conversion of the tertiary alcohol to the amide is often accompanied by a color change (clear to yellow/orange) due to the carbocation formation.

-

IR Spectroscopy: Disappearance of the O-H stretch (~3400 cm⁻¹) and appearance of the Amide I/II bands (~1650 cm⁻¹) confirms the intermediate.

-

Steric Warning: The ortho-chloro group exerts significant steric pressure. If the Ritter reaction stalls, increase temperature to 60°C but do not exceed 75°C to avoid polymerization of the styrene byproduct (formed via elimination).

Mechanistic Insight on Enantioselectivity (Protocol B): The ortho-chloro substituent plays a dual role. While it sterically hinders the condensation, it also enhances the diastereoselectivity during the reduction step by locking the conformation of the imine intermediate, preventing free rotation and ensuring the hydride attacks predominantly from the less hindered face defined by the Ellman auxiliary.

References

-

Ritter Reaction Optimization: Bishop, R. "The Ritter Reaction."[2] Comprehensive Organic Synthesis, 1991, 6, 261-300.

-

Ellman Auxiliary Protocol: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984-995.

-

Chiral Amine Synthesis (Biocatalysis): Ghislieri, D., & Turner, N. J. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 2014, 57, 284-300.

-

Properties of 2-(2-Chlorophenyl)propan-2-amine: PubChem Compound Summary for CID 12759846 (Alcohol precursor) and related Amine salts.

Sources

Application Note: Chiral Resolution of 2-(2-Chlorophenyl)propan-2-amine using High-Performance Liquid Chromatography

Abstract

This application note presents a detailed guide for the enantioselective separation of 2-(2-Chlorophenyl)propan-2-amine, a chiral amine of significant interest in pharmaceutical development due to its structural relation to pharmacologically active compounds. Recognizing that enantiomers can possess distinct pharmacological and toxicological profiles, a robust and reliable analytical method for their separation is paramount for quality control and regulatory compliance.[1] This document provides two primary, detailed protocols utilizing different modes of High-Performance Liquid Chromatography (HPLC) with complementary Chiral Stationary Phases (CSPs): a polysaccharide-based CSP under normal-phase conditions and a macrocyclic glycopeptide-based CSP in a polar ionic mode. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, method development strategies, and system suitability criteria to ensure self-validating and reproducible results.

Introduction: The Imperative of Chiral Separation

2-(2-Chlorophenyl)propan-2-amine is a primary amine with a stereogenic center, making it a chiral molecule. In the pharmaceutical industry, the differential biological activity of enantiomers is a critical consideration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. Therefore, the ability to separate and quantify the individual enantiomers of such compounds is a fundamental requirement in drug discovery, development, and manufacturing.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the direct separation of enantiomers.[2][3][4] The selection of an appropriate CSP and mobile phase is crucial for achieving successful chiral resolution. This application note provides a comprehensive approach to developing a robust HPLC method for the chiral resolution of 2-(2-Chlorophenyl)propan-2-amine, focusing on two of the most versatile classes of CSPs: polysaccharide derivatives and macrocyclic glycopeptides.

Chiral Recognition: Understanding the Separation Mechanism

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times and, consequently, separation.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[5][6] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all within the chiral grooves and cavities of the polysaccharide structure.[7][8] For an amine like 2-(2-Chlorophenyl)propan-2-amine, the primary amine group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the aromatic ring can engage in π-π interactions.

Caption: Chiral recognition on a macrocyclic glycopeptide CSP.

Experimental Protocols

The following protocols provide starting points for the chiral resolution of 2-(2-Chlorophenyl)propan-2-amine. Method optimization will likely be necessary to achieve the desired separation.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is often a good starting point for chiral separations of amines due to the strong hydrogen bonding interactions in a non-polar mobile phase.

3.1.1 Materials and Reagents

-

Analyte: Racemic 2-(2-Chlorophenyl)propan-2-amine

-

Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)

-

Additive: Diethylamine (DEA) or Ethanolsulfonic acid (ESA)

-

Sample Diluent: Mobile phase or a mixture of Hexane/IPA (90:10, v/v)

3.1.2 Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a UV detector is sufficient. |

| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | Amylose-based CSPs are often successful for amine separations. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase mobile phase. The alcohol content modulates retention, and the amine additive improves peak shape for basic analytes. [9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Temperature can affect selectivity; starting at ambient temperature is recommended. |

| Detection | UV at 220 nm | The chlorophenyl group should provide sufficient UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | Adjust as needed based on analyte concentration and detector response. |

3.1.3 Sample Preparation

-

Prepare a stock solution of racemic 2-(2-Chlorophenyl)propan-2-amine at 1 mg/mL in the sample diluent.

-

Further dilute the stock solution with the sample diluent to a working concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column and instrument.

Method 2: Polar Ionic Mode with a Macrocyclic Glycopeptide-Based CSP

The polar ionic mode is particularly effective for ionizable compounds like primary amines and is highly compatible with mass spectrometry.

3.2.1 Materials and Reagents

-

Analyte: Racemic 2-(2-Chlorophenyl)propan-2-amine

-

Solvents: HPLC-grade Methanol (MeOH)

-

Additives: Acetic acid (glacial) and Ammonium hydroxide (concentrated)

-

Sample Diluent: Mobile phase

3.2.2 Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a UV detector is suitable. |

| Chiral Column | Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm | A vancomycin-based CSP known for its robustness and selectivity for polar and ionizable compounds. [4] |

| Mobile Phase | Methanol / 0.1% Acetic Acid / 0.02% Ammonium Hydroxide | This polar ionic mobile phase controls the ionization state of both the analyte and the CSP, which is crucial for chiral recognition. |

| Flow Rate | 0.8 mL/min | A slightly lower flow rate can sometimes improve resolution. |

| Column Temp. | 25 °C | As with normal-phase, temperature can be optimized to improve separation. |

| Detection | UV at 220 nm | Consistent with the analyte's expected absorbance. |

| Injection Vol. | 10 µL | Adjust based on sensitivity. |

3.2.3 Sample Preparation

-

Prepare a stock solution of racemic 2-(2-Chlorophenyl)propan-2-amine at 1 mg/mL in the mobile phase.

-

Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

Method Development and Optimization Workflow

Achieving baseline separation of enantiomers often requires a systematic approach to method development.

Caption: Workflow for chiral method development.

Mobile Phase Optimization

-

Normal Phase: The ratio of n-hexane to the alcohol modifier (IPA or EtOH) is the primary driver of retention. Increasing the alcohol percentage will decrease retention times. The type and concentration of the amine additive can significantly impact peak shape and selectivity. [10]Sometimes, an acidic additive like ethanesulfonic acid can provide better results for basic compounds. [11]* Polar Ionic Mode: The ratio of acid to base in the mobile phase is critical. Fine-tuning these concentrations can alter the ionization states of the analyte and the CSP, thereby influencing the chiral recognition.

Temperature Optimization

Column temperature can have a significant effect on chiral separations. It is advisable to screen temperatures between 10°C and 40°C. Lower temperatures often increase resolution but may lead to broader peaks and longer analysis times.

System Suitability

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis. [12][13]The following parameters should be monitored using a racemic standard.

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 1.5 | Ensures that the two enantiomer peaks are sufficiently separated for accurate integration. [2][14] |

| Tailing Factor (T) | ≤ 2.0 | Indicates good peak symmetry, which is crucial for accurate peak area determination. [2] |

| Theoretical Plates (N) | > 2000 | A measure of column efficiency. |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision and reproducibility of the injection and detection system. [2] |

Conclusion

This application note provides a comprehensive framework for developing a robust and reliable HPLC method for the chiral resolution of 2-(2-Chlorophenyl)propan-2-amine. By systematically evaluating both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases and optimizing the mobile phase and other chromatographic parameters, researchers can achieve accurate and reproducible enantioselective separations. The detailed protocols and method development strategies outlined herein serve as a valuable resource for ensuring the chiral purity and quality of this important pharmaceutical intermediate.

References

-

Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. J Chromatogr A. 2004;1041(1-2):211-7. [Link]

-

Retention mechanism of high-performance liquid chromatographic enantioseparation on macrocyclic glycopeptide-based chiral stationary phases. J Chromatogr A. 2009;1216(10):1589-607. [Link]

-

Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. 2014;29(3):185-191. [Link]

-

Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

-

Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. 2021;26(14):4285. [Link]

-

Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Anal Chim Acta. 2024;1308:343223. [Link]

-

New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. FULIR. [Link]

-

Polysaccharide-based CSPs. Chiralpedia. [Link]

-

Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. 2022;46(4). [Link]

-

Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. [Link]

-

8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Restek. [Link]

-

Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. 2022;12(40):25965-25972. [Link]

-

Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry. 2018;102:244-256. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2023;36(1):24-29. [Link]

-

Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods Mol Biol. 2026;2712:127-151. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):179-186. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. [Link]

-

Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. 2021;26(11):3346. [Link]

-

HPLC manual (for chiral HPLC analysis). chem-station. [Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. 2023. [Link]

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. J Chromatogr A. 2006;1101(1-2):86-93. [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 13. youtube.com [youtube.com]

- 14. chromatographyonline.com [chromatographyonline.com]

The Versatile Scaffold: Unlocking the Potential of 2-(2-Chlorophenyl)propan-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Structure in Neuropharmacology

In the vast landscape of medicinal chemistry, the 2-phenylpropan-2-amine scaffold holds a significant position as a core structural motif in a multitude of centrally acting agents. Its constrained ethylamine backbone, adorned with a phenyl ring, provides a versatile template for interacting with various biological targets within the central nervous system (CNS). The introduction of a chlorine atom at the ortho-position of the phenyl ring, yielding 2-(2-chlorophenyl)propan-2-amine, offers a nuanced modification that can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This strategic halogenation can enhance metabolic stability, modulate receptor binding affinity, and fine-tune the overall pharmacological profile, making it a compelling building block for the design of novel therapeutic agents.

This technical guide delves into the medicinal chemistry applications of 2-(2-chlorophenyl)propan-2-amine, providing a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its utilization as a key intermediate in drug discovery. By understanding the underlying principles of its synthesis and the structure-activity relationships of its derivatives, researchers can leverage this valuable scaffold to develop next-generation therapeutics for a range of neurological and psychiatric disorders.

Synthetic Pathways: Accessing the Core Scaffold

The efficient synthesis of 2-(2-chlorophenyl)propan-2-amine is paramount for its application in medicinal chemistry. The Ritter reaction stands out as a robust and widely applicable method for the preparation of α,α-disubstituted phenethylamines.[1][2][3] This reaction provides a direct and atom-economical route to the desired amine from readily available starting materials.

Protocol 1: Synthesis of 2-(2-Chlorophenyl)propan-2-amine via the Ritter Reaction

This protocol outlines the synthesis of the target compound starting from 2-(2-chlorophenyl)propan-2-ol. The reaction proceeds through the formation of a stable tertiary carbocation, which is then trapped by a nitrile, followed by hydrolysis to yield the corresponding amine.

Materials:

-

2-(2-Chlorophenyl)propan-2-ol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) in diethyl ether

Procedure:

-

Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-chlorophenyl)propan-2-ol (1 equivalent) in an excess of acetonitrile. Cool the mixture to 0°C in an ice bath.

-

Nitrile Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled solution while maintaining the temperature below 10°C. The addition of the strong acid facilitates the formation of the tertiary carbocation.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: Carefully pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until the pH is greater than 10. This step hydrolyzes the intermediate nitrilium ion to the corresponding N-acetyl compound and then to the free amine.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The amine product will partition into the organic phase.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-(2-chlorophenyl)propan-2-amine.

-

Purification and Salt Formation: The crude amine can be purified by distillation or column chromatography. For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried.

Causality Behind Experimental Choices:

-

The use of a strong acid like sulfuric acid is crucial for the efficient generation of the tertiary carbocation from the corresponding alcohol.

-

Acetonitrile serves as both the solvent and the nucleophile in the Ritter reaction.

-

The basic workup is essential for the hydrolysis of the intermediate and the liberation of the free amine.

-

Conversion to the hydrochloride salt improves the stability and handling of the final product.

Diagram: Synthetic Workflow

Caption: Strategies for derivatizing the primary amine of the core scaffold.

Quantitative Data Summary

While specific biological data for 2-(2-chlorophenyl)propan-2-amine is not extensively reported in publicly available literature, the following table provides predicted physicochemical properties which are crucial for assessing its drug-likeness and potential for CNS penetration.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 183.67 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | 2.8 - 3.2 | Indicates good lipophilicity, suggesting potential for crossing the blood-brain barrier. |

| pKa (amine) | 9.5 - 10.5 | The basicity of the amine is important for salt formation and interaction with biological targets. |

| Polar Surface Area | 26.02 Ų | Low polar surface area is favorable for CNS penetration. |

Conclusion and Future Directions

2-(2-Chlorophenyl)propan-2-amine represents a promising and underexplored building block in medicinal chemistry. Its straightforward synthesis via the Ritter reaction and its structural relationship to a range of CNS-active compounds make it an attractive starting point for the development of novel therapeutics. The strategic placement of the chloro and gem-dimethyl groups provides a unique combination of steric and electronic properties that can be exploited to achieve desired pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of 2-(2-chlorophenyl)propan-2-amine. Structure-activity relationship studies will be crucial in identifying key structural features that govern potency and selectivity for specific CNS targets. Furthermore, in-depth pharmacokinetic and toxicological profiling of lead compounds will be necessary to assess their potential for clinical development. The application of this versatile scaffold holds the potential to yield novel drug candidates for a variety of neurological and psychiatric disorders, addressing unmet medical needs.

References

-

Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]

-

Wikipedia. Ritter reaction. [Link]

-

Nieto, C. T.; Manchado, A.; Belda, L.; Diez, D.; Garrido, N. M. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules2023 , 28 (2), 855. [Link]

-

Pevarello, P.; Vulpetti, A.; Vianello, P.; Amici, R.; Villa, M.; Cappa, A.; ... & Varasi, M. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 1998 , 41(4), 579-590. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Siatra-Papastaikoudi, T., & Tsotinis, A. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-and 3-(3-Chlorophenyl)-2, 5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599. [Link]

- Winston Thomas R. Methods for treating chronic pain using a combination of bupropion ((±)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one) and phentermine (2-methyl-1-phenylpropan-2-amine).

-

Knoll, J., & Miklya, I. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International journal of molecular sciences, 23(15), 8593. [Link]

-

Wikipedia. Bupropion. [Link]

-

S. S. Mohapatra et al. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 2019 , 180, 447-460. [Link]

-

Wikipedia. Phenylpropylaminopentane. [Link]

-

McDowell, J. E., & McDonough, B. E. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855. [Link]

-

Cannon, J. G., & Milne, P. J. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 19(8), 984–987. [Link]

Sources

HPLC-UV method for purity analysis of 2-(2-Chlorophenyl)propan-2-amine

An Application Note and Protocol for the Purity Analysis of 2-(2-Chlorophenyl)propan-2-amine by High-Performance Liquid Chromatography with UV Detection

Abstract